
1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-(1H-indol-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-(1H-indol-3-yl)ethanone is a chemical compound that belongs to the class of sulfonyl azetidines. It is widely used in scientific research due to its unique chemical properties.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of substituted azetidinones, such as those derived from the dimer of Apremilast, highlights the biological and pharmacological significance of the azetidinone scaffold. This research demonstrates the compound's potential as a core structural skeleton in various naturally occurring alkaloids, indicating its importance in drug design and synthesis processes (Jagannadham et al., 2019). Additionally, the study on the synthesis of fluorine-containing disubstituted oxetanes and alkylidene oxetanes from azetidinone showcases the preparation of new precursors for fluorinated four-membered rings (Laporte et al., 2015), further emphasizing the versatility of the azetidinone structure in creating novel chemical entities.
Biological Activity
Research has also delved into the biological activities of azetidinone derivatives, investigating their potential as antimicrobial, anticancer, and anti-inflammatory agents. For instance, the discovery of SCH 58235, a potent inhibitor of cholesterol absorption, underscores the therapeutic relevance of fluorophenyl azetidinone derivatives in treating hypercholesterolemia (Rosenblum et al., 1998). Furthermore, the synthesis and evaluation of clubbed indole-1,2,4-triazine derivatives for anticonvulsant activities highlight the potential of azetidinone-based compounds in addressing neurological disorders (Ahuja & Siddiqui, 2014).
properties
IUPAC Name |
1-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-2-(1H-indol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3S/c20-14-5-7-15(8-6-14)26(24,25)16-11-22(12-16)19(23)9-13-10-21-18-4-2-1-3-17(13)18/h1-8,10,16,21H,9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJSILKICQWIMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CNC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-(1H-indol-3-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide](/img/structure/B2738137.png)

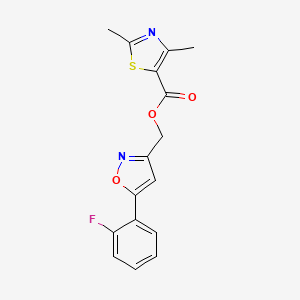
![6-Cyclopropyl-3-{[1-(propan-2-yl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2738140.png)
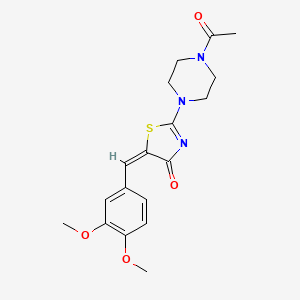
![5-methyl-N-{1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-4-yl}thiophene-2-carboxamide](/img/structure/B2738143.png)
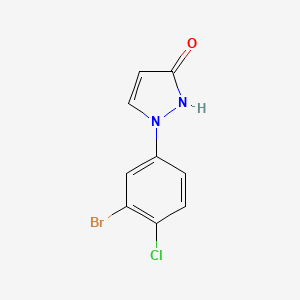

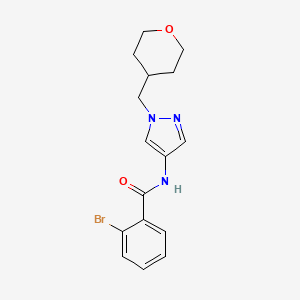
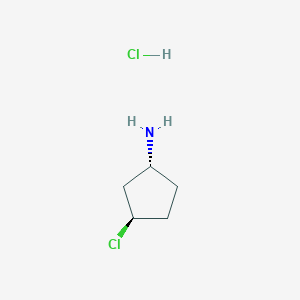
![2-{[3-(2,3-dihydro-1H-indol-1-yl)propyl]amino}pyridine-3-carbonitrile](/img/structure/B2738153.png)
![1-[(3S,4R)-4-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]triazole-4-carboxylic acid](/img/structure/B2738155.png)

![4-((3-(Ethylsulfonyl)azetidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2738159.png)